3-Phenylthietan-3-OL

Description

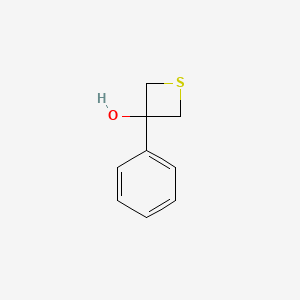

3-Phenylthietan-3-OL: is an organic compound with the molecular formula C₉H₁₀OS . It belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. The compound features a phenyl group attached to the thietane ring, which is further substituted with a hydroxyl group at the third position. This unique structure imparts distinct chemical and physical properties to the compound.

Properties

IUPAC Name |

3-phenylthietan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDHGQPGBONCCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylthietan-3-OL can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylacetaldehyde with sulfur and a base can lead to the formation of the thietane ring, followed by hydroxylation to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include steps such as:

Cyclization: Formation of the thietane ring from suitable precursors.

Hydroxylation: Introduction of the hydroxyl group at the desired position.

Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylthietan-3-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles under suitable conditions.

Major Products Formed:

Oxidation: Formation of phenylthietanone or phenylthietanal.

Reduction: Formation of phenylthietanol derivatives.

Substitution: Formation of various substituted thietanes.

Scientific Research Applications

3-Phenylthietan-3-OL has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenylthietan-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and the thietane ring play crucial roles in its reactivity and binding properties. The compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

3-Phenylthietane: Lacks the hydroxyl group, resulting in different chemical properties.

3-Methylthietan-3-OL: Substituted with a methyl group instead of a phenyl group, leading to variations in reactivity and applications.

3-Phenylthiolane: A five-membered sulfur-containing ring, differing in ring size and properties.

Uniqueness: 3-Phenylthietan-3-OL is unique due to its specific combination of a phenyl group, a thietane ring, and a hydroxyl group

Biological Activity

3-Phenylthietan-3-OL, a sulfur-containing heterocyclic compound, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by a thietane ring and a hydroxyl group, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a five-membered thietane ring with a hydroxyl group at the third position and a phenyl substituent, which contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Cyclization of Precursors : The reaction of phenylacetaldehyde with sulfur and a base leads to the formation of the thietane ring.

- Hydroxylation : Following cyclization, hydroxylation introduces the hydroxyl group at the desired position.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways.

Antifungal Activity

In addition to its antibacterial effects, this compound has also been investigated for antifungal activity. Research suggests it can inhibit the growth of certain fungal species, making it a candidate for further development in antifungal therapies.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The hydroxyl group enables hydrogen bonding with biomolecules, potentially influencing their activity. Studies have indicated that it may interact with neurotransmitter systems, including serotonergic and dopaminergic pathways.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating strong antimicrobial potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL |

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, this compound was tested against Candida albicans. Results indicated an MIC of 30 µg/mL, suggesting its potential as an antifungal agent.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 30 µg/mL |

Applications in Medicine

Given its promising biological activities, this compound is being explored for potential applications in drug development. Its unique chemical structure allows for modifications that could enhance efficacy and reduce toxicity. Ongoing research aims to elucidate its full therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.